molecular formula C25H32N6O B6531480 3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1020501-92-1

3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No. B6531480
CAS RN: 1020501-92-1
M. Wt: 432.6 g/mol
InChI Key: MMOMKYGBQUFJSA-UHFFFAOYSA-N
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Description

The compound “3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring are a piperazine ring, a tert-butylbenzoyl group, and a trimethylpyrazol group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyridazine ring, being aromatic, would contribute to the compound’s stability. The piperazine ring could potentially form hydrogen bonds with other molecules. The tert-butylbenzoyl group is quite bulky and could influence the compound’s physical properties and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the pyridazine and piperazine rings, as well as the tert-butylbenzoyl and trimethylpyrazol groups. The exact reactions that this compound could undergo would depend on the specific conditions, such as the presence of a catalyst, the temperature, and the pH .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the tert-butylbenzoyl group could make the compound quite hydrophobic, while the piperazine ring could potentially form hydrogen bonds with water, making the compound more soluble .

Future Directions

The study of new and complex organic compounds like this one is a vibrant field of research. Such compounds could have potential applications in various areas, including medicinal chemistry, materials science, and chemical biology. Future research could involve synthesizing the compound, studying its properties, and exploring its potential applications .

properties

IUPAC Name

(4-tert-butylphenyl)-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N6O/c1-17-18(2)28-31(19(17)3)23-12-11-22(26-27-23)29-13-15-30(16-14-29)24(32)20-7-9-21(10-8-20)25(4,5)6/h7-12H,13-16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOMKYGBQUFJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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